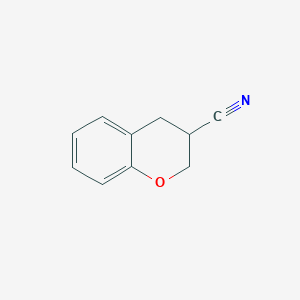

Chroman-3-carbonitrile

Übersicht

Beschreibung

Chroman-3-carbonitrile is a heterocyclic compound that belongs to the chromane family It features a benzopyran ring fused with a nitrile group at the third carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chroman-3-carbonitrile can be synthesized through various methods. One common approach involves the multi-component reaction of aromatic aldehydes, malononitrile, and activated phenols. This reaction is typically catalyzed by acidic or basic catalysts under different conditions such as conventional heating, ultrasonic or microwave irradiation, and simple grinding .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs environmentally friendly and sustainable photocatalysts. For instance, the use of Cu3TiO4/g-C3N5 photocatalyst under visible light irradiation has been shown to enhance the photocatalytic performance, resulting in high yields and efficient production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrile group at position 3 undergoes nucleophilic substitution with amines, hydrazines, and thiols, forming imines, hydrazones, or thioamides.

Key Reactions:

These reactions often proceed via base- or acid-catalyzed mechanisms, with ultrasound activation improving yields and reducing reaction times .

Cyclization Reactions

This compound participates in intramolecular and intermolecular cyclization to form polycyclic systems.

Example Pathways:

-

With malononitrile : Forms fused pyrano[3,4-c]pyridine derivatives under basic conditions (e.g., K₂CO₃ in EtOH) .

-

With hydrazides : Produces chromeno[4,3-e] diazepines via Schiff base formation and subsequent cyclization .

Representative Data:

Dimerization Reactions

Under catalyst-free conditions or ultrasound activation, this compound forms dimers via retro-Michael addition and recyclization:

Oxidation and Reduction:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile group to an amine, yielding chroman-3-amine .

-

Oxidation : Limited direct oxidation data exists, but analogous chromene-3-carbonitriles oxidize to carboxylic acids under strong acidic conditions (H₂SO₄/H₂O) .

Pharmacologically Active Derivatives:

Mechanistic Insights

-

Nitrogen/Nitrogen Displacement : Aromatic amines attack the nitrile carbon, displacing the imino group in a two-step process involving acid catalysis (e.g., glacial AcOH) .

-

Gold-Catalyzed Reactions : While not directly studied for this compound, Au(I) catalysts facilitate alkyne oxidations in related chroman-3-one syntheses .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Chroman-3-carbonitrile derivatives have been investigated for their biological activities, particularly in the field of cancer research.

- Cytotoxic Activity : A study synthesized 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, which demonstrated significant cytotoxic effects against several cancer cell lines (MDA-MB-231, MCF-7, and T47D). The compounds exhibited IC50 values lower than 30 μg/mL, with some derivatives being more potent than the standard drug etoposide .

- Antiviral Properties : Certain chromene derivatives have been shown to possess anti-HIV activity. For instance, daurichromenic acid, derived from chromene structures, exhibited promising effects against HIV .

Synthetic Applications

This compound serves as a key intermediate in various synthetic pathways.

- Synthesis of Chroman Derivatives : The compound can be synthesized through a multi-step process starting from salicylaldehyde and acrylonitrile. This route allows for the formation of various chroman derivatives that are crucial in medicinal chemistry .

- Photoredox Reactions : Recent advancements have introduced visible-light-driven photoredox reactions that utilize this compound as a substrate. These reactions enable the synthesis of 4-substituted chroman-2-ones and chroman-4-ones under mild conditions, enhancing the efficiency of synthetic routes .

Case Study 1: Synthesis and Anticancer Activity

A comprehensive study on 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles highlighted their synthesis via a multicomponent reaction in aqueous media using DBU as a catalyst. The resulting compounds were evaluated for cytotoxicity against breast cancer cell lines. The findings indicated that these compounds could serve as potential anticancer agents due to their significant inhibitory effects on cell growth .

Case Study 2: Photoredox Synthesis

Research detailing the synthesis of chroman derivatives via photoredox methods demonstrated the utility of this compound in generating biologically relevant compounds. This method not only simplifies the synthetic process but also improves yield and selectivity compared to traditional methods .

Comparative Data Table

Wirkmechanismus

The mechanism of action of chroman-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: Similar in structure but lacks the nitrile group at the third carbon position.

Coumarin-3-carboxylic acid: Contains a carboxyl group instead of a nitrile group.

Chroman-2-carbonitrile: The nitrile group is located at the second carbon position instead of the third.

Uniqueness: Chroman-3-carbonitrile is unique due to its specific positioning of the nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Biologische Aktivität

Chroman-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is part of the chromane family and features a benzopyran ring with a nitrile group at the third carbon position. Its unique structure contributes to its biological activity, making it a valuable compound in drug development and other scientific applications.

Biological Activities

This compound exhibits several significant biological activities:

- Anticancer Properties : Various studies have demonstrated its potential as an anticancer agent. For instance, derivatives of this compound have shown cytotoxic effects against human breast cancer cells (MCF-7) through mechanisms involving DNA intercalation and apoptosis induction .

- Antimicrobial Activity : Research indicates that this compound has notable antimicrobial properties, effective against a range of pathogens. Its derivatives have been tested for their efficacy against bacterial strains, showcasing promising results .

- Antioxidant Effects : The compound has been reported to exhibit antioxidant activities, which are crucial in combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Multi-component Reactions : A common synthetic route involves the reaction of aromatic aldehydes, malononitrile, and activated phenols, often catalyzed by acidic or basic conditions .

- Microwave-Assisted Synthesis : This method improves yield and efficiency, as demonstrated in several studies where microwave irradiation was employed .

- Photocatalytic Methods : Recent advancements include the use of environmentally friendly photocatalysts for sustainable synthesis under visible light irradiation .

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

- DNA Binding : Some derivatives exhibit high binding affinity to DNA, which is crucial for their anticancer properties .

Anticancer Activity

A study evaluated the cytotoxicity of this compound derivatives on MCF-7 cells. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values demonstrating potent anticancer effects .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Derivative A | 15 | DNA intercalation |

| Derivative B | 20 | Apoptosis induction |

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound showed effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

| Derivative | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative C | 32 | E. coli |

| Derivative D | 16 | S. aureus |

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCKBYYGFRTCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551605 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-60-4 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.